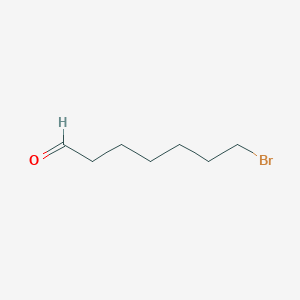

7-Bromoheptanal

Description

Contextualization of ω-Bromoaldehydes within Contemporary Organic Chemistry Research

Within the broader class of ω-haloaldehydes, ω-bromoaldehydes are particularly significant in modern organic chemistry. The carbon-bromine bond offers a versatile handle for a multitude of synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. Contemporary research frequently utilizes ω-bromoaldehydes as key precursors for intramolecular cyclization reactions, which are fundamental in constructing carbocyclic and heterocyclic ring systems present in many natural products and pharmaceutically active compounds. eurekaselect.comresearchgate.net Palladium-catalyzed processes, such as the Heck reaction, have been effectively employed with bromoaldehydes to create fused pyran rings and other complex polycyclic structures. eurekaselect.comdivyarasayan.org The strategic placement of the bromide and aldehyde functionalities allows chemists to design elegant and efficient pathways to intricate molecular targets that would be challenging to access through other methods. sci-hub.se

Importance of 7-Bromoheptanal as a Multifunctional Precursor in Complex Molecule Construction

This compound (CAS No. 54005-84-4) serves as a prominent example of a long-chain ω-bromoaldehyde that functions as a versatile, multifunctional precursor. nih.govchemspider.com Its seven-carbon chain provides the necessary length and flexibility for forming medium-to-large rings, which are prevalent in many complex natural products. Researchers have utilized this compound as a key starting material in the synthesis of sophisticated molecular structures. For instance, it has been employed in the construction of elaborate porphyrin-based synthetic G-quartets, where the aldehyde group is used to form a pyrrole (B145914) ring system, and the terminal bromine is later converted to an azide (B81097) for further templating reactions. rsc.org The compound has also been used to prepare precursors for endocyclic allenes through palladium-catalyzed SN2'-cyclization reactions, demonstrating its utility in assembling unique and strained cyclic systems. nii.ac.jp Furthermore, its role in creating key building blocks for molecular nanostructures highlights its importance beyond traditional natural product synthesis. google.com

Historical Perspectives on the Development of Synthetic Strategies Utilizing Long-Chain Haloaldehydes

The synthesis of haloaldehydes has evolved significantly over time. Early methods for producing compounds like α-bromoaldehydes often involved the direct bromination of the parent aldehyde. acs.orgacs.org These approaches, however, frequently suffered from poor selectivity and the formation of byproducts due to the harsh reaction conditions and the in-situ generation of hydrobromic acid, which can promote polymerization of the aldehyde. acs.org The historical development of organic synthesis, marked by milestones such as the Grignard and Wittig reactions, has consistently driven the search for more selective and efficient methods. numberanalytics.com The advent of modern synthetic techniques, particularly those involving organometallic reagents and transition-metal catalysis, has revolutionized the preparation and application of haloaldehydes. nih.gov The development of milder oxidation methods to convert ω-bromoalcohols to their corresponding aldehydes, and the reduction of nitriles, represent significant advancements. rsc.orgtandfonline.com These modern strategies provide higher yields and greater functional group tolerance, expanding the synthetic utility of long-chain haloaldehydes like this compound and solidifying their role as indispensable tools in the synthetic chemist's arsenal.

Chemical and Spectroscopic Data

The following tables provide key data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 54005-84-4 chemspider.com |

| Molecular Formula | C₇H₁₃BrO chemspider.com |

| Molecular Weight | 193.08 g/mol chemsrc.com |

| Boiling Point | 222.3 ± 23.0 °C at 760 mmHg (Predicted) chemsrc.com |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) chemsrc.com |

| Flash Point | 52.1 ± 9.9 °C (Predicted) chemsrc.com |

| Refractive Index | 1.461 (Predicted) chemsrc.com |

| Solubility | Very slightly soluble (0.79 g/L at 25°C) |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.77 (t, J=1.7 Hz, 1H, -CHO), 3.41 (t, J=6.7 Hz, 2H, -CH₂Br), 2.45 (td, J=7.3, 1.7 Hz, 2H, -CH₂CHO), 1.82-1.92 (m, 2H), 1.60-1.70 (m, 2H), 1.35-1.45 (m, 4H). rsc.orgunits.it |

| ¹³C NMR | Data inferred from a derivative. The chemical shifts for the heptanal (B48729) backbone are observed at δ (ppm): 38.2, 35.3, 34.0, 32.9, 29.6, 28.2. rsc.org |

| Mass Spectrometry | Predicted m/z: 193.02 [M+H]⁺, 215.00 [M+Na]⁺. uni.lu |

| Infrared (IR) | While direct spectra for this compound are not widely published, analysis of the precursor 7-bromo-1-heptanol (B124907) shows characteristic peaks for C-H and C-Br stretches. nist.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-bromoheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHBEJHWPUSRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499529 | |

| Record name | 7-Bromoheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54005-84-4 | |

| Record name | 7-Bromoheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 7 Bromoheptanal

Monobromination of α,ω-Diols as a Precursor Strategy

Optimization of Reaction Conditions for Selective Monobromination

The selective monobromination of symmetrical diols like 1,7-heptanediol (B42083) using hydrobromic acid (HBr) is a challenging transformation, as the second hydroxyl group can also react to form 1,7-dibromoheptane. chemicalbook.com Research has shown that reaction conditions, particularly the choice of solvent, play a critical role in maximizing the yield of the desired ω-bromoalkanol.

Studies have systematically evaluated the effect of different organic solvents in a two-phase system with aqueous HBr. The reaction involves heating the diol with HBr, where the choice of the organic phase significantly influences the product distribution. Toluene and 1,2-dichloroethane (B1671644) have been identified as effective solvents for this transformation, leading to high yields of the monobrominated product while minimizing the formation of the dibromide. chemspider.com In contrast, less polar solvents like isooctane (B107328) tend to favor the formation of the undesired dibrominated product. chemspider.com The optimal conditions generally involve refluxing the diol with an excess of aqueous HBr in a suitable solvent. For 1,7-heptanediol, these optimized conditions can produce yields of over 90%. chemspider.com

Interestingly, it has been observed that the azeotropic removal of water during the reaction can be detrimental, leading to lower selectivities. asianpubs.org This suggests that the presence of a distinct aqueous phase is crucial for the reaction's success. The prevailing hypothesis is that the bromo alcohol product may act as a surfactant, forming aggregates like reverse micelles that shield the remaining hydroxyl group from further reaction, thus enhancing selectivity for the mono-substituted product. asianpubs.org

| Solvent | Typical Yield of Monobromoalkanol | Formation of Dibromide | Reference |

|---|---|---|---|

| Toluene | High (81-95%) | Low | chemspider.com |

| 1,2-Dichloroethane | High | Low | chemspider.com |

| Isooctane | Low | High | chemspider.com |

Subsequent Oxidation Protocols for Aldehyde Formation

Once the precursor 7-bromoheptan-1-ol is synthesized and purified, the next step is the selective oxidation of the primary alcohol to an aldehyde. A highly efficient and widely used method for this transformation is the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation. This protocol is valued for its mild reaction conditions and high selectivity, which prevents over-oxidation to the corresponding carboxylic acid. orgsyn.orgnih.gov

The process typically employs a catalytic amount of TEMPO and a stoichiometric re-oxidant. A common and cost-effective re-oxidant is sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, often used in a biphasic system with a solvent like dichloromethane (B109758). orgsyn.org The reaction is generally rapid and clean, and for the oxidation of 7-bromoheptan-1-ol, this methodology has been reported to produce 7-bromoheptanal in excellent yields, around 95%. chemspider.com The use of catalytic TEMPO makes this method economically attractive and environmentally more benign compared to stoichiometric chromium-based oxidants. wikipedia.org

Synthetic Routes from Commercial Alkane Diols (e.g., 1,5-pentanediol)

While the synthesis from 1,7-heptanediol is direct, the construction of this compound from shorter, commercially available alkane diols such as 1,5-pentanediol (B104693) is theoretically possible but involves a more complex, multi-step sequence. Such a route would necessitate a two-carbon chain extension, followed by functional group manipulations. A hypothetical pathway could involve:

Protection of one hydroxyl group of 1,5-pentanediol.

Activation of the other hydroxyl group (e.g., conversion to a tosylate or halide).

A two-carbon homologation, for instance, via reaction with a cyanide salt followed by reduction, or through cuprate-mediated coupling with a suitable C2 synthon.

Deprotection and selective functionalization of the termini to install the bromo and aldehyde functionalities.

Comparison of Modern Synthetic Approaches in Terms of Efficiency and Yield

The most practical and well-documented modern approach for synthesizing this compound is the two-step sequence starting from 1,7-heptanediol. Its efficiency is a product of the yields of the individual steps.

| Synthetic Step | Description | Typical Yield | Reference |

|---|---|---|---|

| 1 | Selective Monobromination of 1,7-heptanediol | ~93% | chemspider.com |

| 2 | TEMPO-mediated oxidation of 7-bromoheptan-1-ol | ~95% | chemspider.com |

| Overall | Calculated Overall Yield | ~88% |

Considerations for Large-Scale Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from 1,7-heptanediol requires careful consideration of several factors:

Reagent Cost and Handling: The primary reagents, 1,7-heptanediol, aqueous HBr, and sodium hypochlorite, are industrially available and relatively inexpensive. However, handling large quantities of concentrated HBr requires appropriate safety measures and corrosion-resistant equipment.

Reaction Control: The monobromination step is exothermic and requires efficient heat management to maintain a controlled reflux and prevent runaway reactions. On a large scale, ensuring efficient mixing of the biphasic system is also critical to achieve consistent results and high selectivity.

Purification: The primary impurity from the first step is the dibrominated byproduct. While optimized conditions minimize its formation, large-scale purification, likely via vacuum distillation, must be efficient to separate 7-bromoheptan-1-ol from any unreacted diol and the dibromide.

Oxidation Step Scalability: While the TEMPO/bleach oxidation is efficient, the use of chlorinated solvents like dichloromethane on a pilot scale is often subject to environmental regulations. Exploring alternative solvents is an active area of research. orgsyn.org Furthermore, the addition of bleach must be carefully controlled to manage the exotherm and prevent temperature spikes that could lead to over-oxidation. For large-scale applications, continuous flow reactors offer a significant advantage for such oxidations, allowing for better temperature control, improved safety, and higher throughput compared to batch processing. wikipedia.org

Mechanistic Investigations of Reactions Involving 7 Bromoheptanal

Nucleophilic Substitution Reactions at the Brominated Terminal

The carbon-bromine bond at the 7-position of 7-bromoheptanal is susceptible to attack by various nucleophiles, leading to the formation of a diverse range of derivatives. These reactions typically proceed via an S_N2 mechanism, characteristic of primary alkyl halides.

Formation of Thioacetate (B1230152) Derivatives via Reaction with Potassium Thioacetate

The reaction of this compound with potassium thioacetate provides a straightforward route to 7-acetylthioheptanal. In a typical procedure, this compound is treated with potassium thioacetate in a suitable solvent such as acetone (B3395972). The reaction mixture is heated to reflux, leading to the displacement of the bromide ion by the thioacetate nucleophile. google.com

The mechanism involves the nucleophilic attack of the sulfur atom of the thioacetate anion on the electrophilic carbon atom bearing the bromine. This concerted process results in the formation of the C-S bond and the simultaneous cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The resulting product, 7-acetylthioheptanal, is a key intermediate in the synthesis of various sulfur-containing compounds.

A study involving the synthesis of porphyrin derivatives utilized the reaction of crude this compound with potassium thioacetate in acetone at room temperature, followed by reflux. google.com The reaction progress was monitored by thin-layer chromatography until the starting material was no longer detectable. This transformation is a critical step in the synthesis of molecules designed for applications in high-density memory devices. google.com

Exploration of Other Nucleophilic Displacements (e.g., cyanide, amine, alkoxide)

The primary alkyl bromide in this compound can also be displaced by other nucleophiles, such as cyanide, amines, and alkoxides, to yield a variety of functionalized heptanal (B48729) derivatives.

Cyanide: The reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, is expected to proceed via an S_N2 mechanism to yield 8-oxooctanenitrile. This reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. The resulting nitrile can serve as a precursor to carboxylic acids, amines, and other nitrogen-containing compounds.

Amines: The reaction of this compound with ammonia (B1221849) or primary amines leads to the formation of the corresponding 7-aminoheptanal derivatives. chemguide.co.ukchemrevise.org The reaction proceeds through a standard S_N2 pathway where the nitrogen atom of the amine acts as the nucleophile. chemguide.co.uk However, the initial product, a primary or secondary amine, is itself nucleophilic and can react further with another molecule of this compound, leading to the formation of di- and tri-alkylated products. To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.uk

Alkoxides: Alkoxide nucleophiles, generated from the corresponding alcohols by treatment with a strong base, can react with this compound to form 7-alkoxyheptanals. This reaction, a specific example of the Williamson ether synthesis, follows an S_N2 mechanism. The choice of a non-hindered primary alkoxide is crucial to favor substitution over elimination, which can be a competing side reaction.

Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is a site of rich chemical reactivity, participating in a variety of carbon-carbon bond-forming reactions.

Wittig Reactions for Carbon-Carbon Bond Formation and Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction allows for the extension of the carbon chain and the introduction of a double bond at the former carbonyl position. The reaction involves the treatment of the aldehyde with a phosphorus ylide, also known as a Wittig reagent.

The mechanism commences with the nucleophilic attack of the ylide on the carbonyl carbon of this compound, leading to the formation of a betaine (B1666868) intermediate. This zwitterionic species then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.

Several studies have utilized the Wittig reaction of this compound in the synthesis of complex molecules. For instance, in the synthesis of C37-alkenones for past climate reconstructions, this compound was reacted with the ylide derived from a phosphonium (B103445) salt in the presence of n-butyllithium and DMPU in THF. google.com

| Reactant 1 (Aldehyde) | Reactant 2 (Wittig Reagent Precursor) | Base/Solvent System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | (6-(1,3-dioxolan-2-yl)hexyl)triphenylphosphonium bromide | n-BuLi / DMPU / THF | (Z)-1-bromo-14-(1,3-dioxolan-2-yl)tetradec-7-ene | 73 | google.com |

| This compound | (9-bromononyl)triphenylphosphonium bromide | Potassium t-amylate / Toluene | (9Z)-1,17-dibromoheptadec-9-ene | Not specified | chemspider.com |

Darzens-Type Condensations of α-Haloaldehydes

The Darzens condensation is a reaction between a carbonyl compound and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). libretexts.orgslideshare.net The mechanism involves the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org An intramolecular S_N2 reaction then forms the epoxide ring. libretexts.org

It is important to note that this reaction is specific to α-haloaldehydes . This compound is a ω-bromoaldehyde , meaning the halogen is at the opposite end of the carbon chain from the aldehyde. Therefore, it cannot undergo a Darzens-type condensation in the classical sense, as it lacks the α-halogen necessary for the key enolate formation and subsequent intramolecular cyclization steps. A study on the reaction of α-bromoheptanal with methyl chloroacetate (B1199739) resulted in a complex mixture of minor products, highlighting the potential for side reactions even with the correctly substituted starting material. acs.org

Aldol (B89426) and Related Condensation Reactions

The aldehyde functionality of this compound can potentially undergo aldol and related condensation reactions. These reactions involve the enol or enolate of one aldehyde molecule acting as a nucleophile and attacking the carbonyl carbon of a second aldehyde molecule. This leads to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde.

For this compound, a self-aldol condensation would involve the formation of an enolate at the C2 position, which would then attack the carbonyl of another molecule of this compound. This would result in the formation of 2-(1-hydroxy-7-bromoheptyl)-7-bromoheptanal. Subsequent dehydration would yield 2-(7-bromoheptylidene)-7-bromoheptanal.

Reductions to Alcohols and Subsequent Transformations

The aldehyde functionality of this compound can be readily reduced to a primary alcohol, yielding 7-bromoheptan-1-ol. This transformation is a fundamental step that opens avenues for a variety of subsequent reactions.

The reduction of this compound to 7-bromoheptan-1-ol is typically achieved using standard reducing agents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to afford the primary alcohol.

Table 1: Reduction of this compound to 7-Bromoheptan-1-ol

| Reagent | Solvent | Yield | Reference |

|---|

The resulting 7-bromoheptan-1-ol is a versatile intermediate. fishersci.com It has been utilized in the synthesis of various organic compounds, including isotopically labeled fatty acids and pharmacologically active agents. fishersci.com For instance, it served as a key building block in the synthesis of (9Z,12E)-[1-¹³C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-¹³C]-octadeca-9,12,15-trienoic acid. fishersci.com Furthermore, it has been employed in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which exhibit potential as PPARγ agonists for the treatment of type 2 diabetes. fishersci.com Its application also extends to the synthesis of thiochroman (B1618051) and chroman derivatives developed as pure antiestrogens. fishersci.com

Subsequent transformations of 7-bromoheptan-1-ol often involve reactions at either the hydroxyl or the bromo functionality. The hydroxyl group can undergo etherification, esterification, or be converted into a better leaving group for nucleophilic substitution. The bromine atom, being a good leaving group, is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of various functional groups at the C7 position.

Oxidations to Carboxylic Acids

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 7-bromoheptanoic acid. This transformation is a common and important reaction in organic synthesis.

Several oxidizing agents can be employed for this purpose. A widely used method is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger, such as 2-methyl-2-butene. This method is particularly mild and efficient for the oxidation of aldehydes without affecting other sensitive functional groups. Other reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can also effect this transformation, although they are generally more powerful and less selective.

Table 2: Oxidation of this compound to 7-Bromoheptanoic Acid

| Reagent | Conditions | Yield | Reference |

|---|

7-Bromoheptanoic acid is a valuable building block in its own right. medchemexpress.com It has been used in the synthesis of azide-based nicotinamide (B372718) phosphoribosyltransferase (Nampt) inhibitors, which have shown anticancer activity. medchemexpress.comcaymanchem.com Additionally, it has served as a precursor for the synthesis of SAHA (suberoylanilide hydroxamic acid) derivatives that act as inhibitors of histone deacetylases (HDACs). medchemexpress.comcaymanchem.com

Interplay between Bromine and Aldehyde Functionalities in Complex Reaction Pathways

The presence of both a nucleophilic aldehyde (in its enol or enolate form) and an electrophilic carbon bearing a bromine atom within the same molecule sets the stage for intramolecular reactions. These reactions can lead to the formation of cyclic structures, which are prevalent motifs in many natural products and pharmaceuticals.

One of the most significant reactions involving the interplay of the two functional groups is intramolecular cyclization. Under basic conditions, the aldehyde can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile and attack the carbon atom bonded to the bromine, leading to the formation of a seven-membered ring, cycloheptanone. This intramolecular S_N2 reaction is a classic example of ring formation.

The efficiency of this cyclization is dependent on several factors, including the reaction conditions and the concentration of the substrate. At high concentrations, intermolecular reactions may compete with the desired intramolecular cyclization.

Furthermore, this compound can participate in organometallic reactions. For instance, treatment with magnesium in an ether solvent would lead to the formation of a Grignard reagent at the bromine-bearing carbon. The resulting organomagnesium species contains a nucleophilic carbon and an electrophilic aldehyde within the same molecule. This sets up the potential for an intramolecular nucleophilic addition to the carbonyl group, which, after an aqueous workup, would yield cycloheptanol.

The interplay between the two functionalities is also evident in reactions where the aldehyde is first transformed. For example, the formation of a tosylhydrazone from this compound, followed by treatment with a base, can generate a diazo compound. This intermediate can then undergo intramolecular carbene insertion into the C-Br bond or other C-H bonds, leading to various cyclic products. Research has shown that the tosylhydrazone of 2-bromoheptanal (B8674049) can react with thiophenol and triethylamine (B128534) to form the corresponding α-phenylthio-substituted tosylhydrazone. researchgate.net

These examples highlight the rich and complex chemistry that arises from the dual functionality of this compound, making it a valuable synthon for the construction of diverse and intricate molecular structures.

Strategic Applications of 7 Bromoheptanal As a Versatile Synthetic Building Block

Construction of Macrocyclic Systems

The synthesis of macrocycles, large ring structures containing twelve or more atoms, is a significant area of chemical research due to their presence in numerous biologically active natural products and their utility in various fields, including medicine and materials science. 7-Bromoheptanal's dual reactivity makes it an ideal precursor for constructing these complex cyclic systems.

Tandem Three-Component Reactions and Intramolecular Cycloadditions

A powerful strategy for the efficient synthesis of macrocycles involves the use of tandem reactions, where multiple chemical bonds are formed in a single operation without the isolation of intermediates. This compound has been successfully employed in a one-pot tandem three-component reaction followed by an intramolecular cycloaddition to generate complex macrocyclic structures. epfl.ch

In a notable example, this compound is reacted with an amine and an alkynyl isocyanoacetamide. This initial three-component reaction sets the stage for a subsequent copper-catalyzed intramolecular [3+2] cycloaddition between an in situ-generated azide (B81097) and the alkyne moiety. epfl.ch This sequence results in the formation of a macrocycle with two newly formed heterocyclic rings and five new chemical bonds, all achieved in a single, operationally simple process. epfl.ch The versatility of this approach allows for the creation of a library of diverse macrocycles by varying the initial components.

Synthesis of Advanced Materials Precursors

The unique properties of advanced materials often stem from the specific molecular architecture of their constituent components. This compound serves as a key starting material for the synthesis of precursors for such materials, particularly in the fields of molecular electronics and material science.

Molecular Memory Molecules and Related Optoelectronic Architectures

This compound is a crucial building block in the synthesis of molecules designed for use in molecular memory devices. google.comgoogle.com These devices aim to store information at the molecular level, offering the potential for incredibly high-density data storage. The synthesis of these "storage molecules" often involves the construction of complex architectures, such as porphyrinic macrocycles, which can exist in multiple stable oxidation states. google.com

In a representative synthesis, this compound is first converted to 7-(S-acetylthio)heptanal. google.com This transformation replaces the bromo group with a protected thiol, which is essential for anchoring the final molecule to a gold electrode. google.com This thio-functionalized aldehyde can then be elaborated through a series of reactions to construct, for example, a porphyrin-based storage molecule. The aldehyde group of the original this compound provides a reactive handle for building the larger molecular framework, while the terminal thiol ensures its attachment to a surface, a critical feature for its function in an electronic device. google.com

Long-Chain Aliphatic Compounds for Material Science Research

Long-chain aliphatic compounds are fundamental components in various areas of material science, finding applications in lubricants, polymers, and self-assembled monolayers. The synthesis of these molecules with precise chain lengths and terminal functionalities is of significant interest. While not directly a method for synthesizing long-chain compounds by itself, this compound can be a precursor in multi-step syntheses that achieve this goal. General synthetic strategies exist for creating long-chain unbranched aliphatic compounds, often starting from materials like cyclododecanone (B146445) and involving chain-doubling steps. rsc.org this compound, with its defined seven-carbon chain and reactive ends, can be integrated into such synthetic sequences to achieve specific target lengths and functionalities.

Synthesis of Environmental Proxies

Understanding past environmental conditions is crucial for contextualizing current climate change. Chemical proxies, preserved in geological records, provide invaluable data for these reconstructions. This compound has emerged as a key reagent in the synthesis of specific biomarkers used for paleoclimate studies.

Preparation of C37-Alkenones for Paleoclimate Reconstructions

Long-chain alkenones, particularly C37 methyl-alkenones, are biomarkers produced by certain species of haptophyte algae. csic.es The degree of unsaturation in these alkenones found in marine sediments correlates with the sea surface temperature at the time of their formation, making them a vital tool for reconstructing past climates. csic.esuantwerpen.be The total synthesis of these alkenones is essential for verifying their structures and for providing standards for accurate measurement and calibration. uantwerpen.beresearchgate.net

The synthesis of C37-alkenones has been achieved through a convergent approach where this compound is a key starting material. uantwerpen.becnr.it In these syntheses, this compound is typically prepared from 1,7-heptanediol (B42083) via monobromination followed by oxidation. uantwerpen.becnr.it The resulting this compound then serves as a versatile seven-carbon building block. For instance, it can undergo a Wittig reaction to introduce a double bond and extend the carbon chain, a crucial step in constructing the long aliphatic backbone of the C37-alkenones. uantwerpen.be The bromo-functionality allows for further coupling reactions to complete the synthesis of the target molecule. csic.es

Isotopically Labeled Analogues for Analytical Calibration in Environmental Studies (e.g., 13C-labeled compounds)

The precision of modern analytical techniques, particularly those involving mass spectrometry, relies heavily on the use of internal standards for accurate quantification. Isotopically labeled compounds are ideal for this purpose as they co-elute with the analyte of interest but are distinguishable by their mass. This compound serves as a crucial precursor in the synthesis of such standards for environmental analysis.

In the field of paleoclimatology, long-chain alkenones found in oceanic sediments are used to reconstruct past sea surface temperatures. cnr.it To ensure the accuracy of these measurements across different laboratories, highly pure calibration standards are required. cnr.ituantwerpen.be Researchers have reported the total synthesis of C37 methyl-alkenones and their ¹³C-labeled analogues to be used for this purpose. cnr.ituantwerpen.be The synthesis of these complex molecules utilizes this compound as a key starting reagent. cnr.ituantwerpen.be The presence of the terminal bromide allows for chain extension via coupling reactions, while the aldehyde provides a handle for further transformations, ultimately leading to the desired labeled alkenone structure. uantwerpen.be These ¹³C-labeled standards improve the quality assurance and control of analytical methods by minimizing bias that can occur prior to instrumental analysis. cnr.ituantwerpen.be

Precursor in Pharmaceutical Research Processes (as an intermediate for drug discovery)

The journey of drug discovery is a complex process that involves the design and synthesis of numerous molecules to identify new therapeutic agents. mdpi.com Chemical building blocks, which are essential starting materials for constructing complex molecules, play a critical role in this process. cymitquimica.com this compound, with its dual functionality, is classified as a key pharmaceutical intermediate, widely used in chemical research and drug discovery. cymitquimica.comlookchem.comthieme-connect.com Its ability to participate in various chemical transformations allows synthetic chemists to introduce a seven-carbon chain with reactive handles at both ends, facilitating the assembly of novel molecular scaffolds for biological screening. cymitquimica.com

Synthesis of Heterocyclic Compounds (e.g., pyrroles via Hantzsch synthesis)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are core structures in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The bifunctional nature of this compound makes it a suitable precursor for synthesizing various heterocyclic systems. For instance, the aldehyde can react with an amine, and the terminal bromide can subsequently react with a nucleophile on the same molecule to form a ring.

While the outline mentions the Hantzsch pyrrole (B145914) synthesis as an example, it is important to note a key structural requirement. The classic Hantzsch synthesis involves the reaction of an α-haloketone or α-haloaldehyde with a β-ketoester and ammonia (B1221849) or a primary amine. wikipedia.orgcdnsciencepub.com In an α-haloaldehyde, the halogen atom is positioned on the carbon directly adjacent to the aldehyde group. This compound, however, is an ω-bromoaldehyde, with the bromine atom at the C-7 position, distant from the C-1 aldehyde. Therefore, it is not a suitable substrate for the traditional Hantzsch pyrrole synthesis mechanism.

Despite this, this compound's structure is well-suited for the synthesis of other classes of heterocyclic compounds, particularly medium to large rings. For example, strategies exist for the annulation of bromo-functionalized starting materials to create 6- and 7-membered heterocyclic rings like morpholines, piperazines, and benzoxazepines. bris.ac.uk The principle involves the reaction of a bifunctional starting material, such as an amino alcohol, with a reagent like this compound, where intramolecular cyclization via nucleophilic attack on the carbon bearing the bromine leads to the heterocyclic product.

Incorporation into Complex Bioactive Scaffolds

The utility of this compound extends to the total synthesis of complex natural products with established biological activity. These multi-step syntheses require robust and predictable reactions from versatile building blocks. This compound has been identified as a relevant intermediate in synthetic routes toward complex macrocyclic structures. researchgate.net For example, it is a component in the convergent total synthesis of (-)-A26771B, a 16-membered macrolactone natural product. researchgate.net In such syntheses, each part of the this compound molecule is strategically used to build a specific portion of the final complex architecture, demonstrating its value in constructing intricate bioactive scaffolds.

Facile Control of Regioselectivity in Reactions with Metal Enolates

Reactions involving bifunctional electrophiles like this compound and nucleophiles such as metal enolates present a challenge of regioselectivity: will the nucleophile attack the aldehyde carbonyl or displace the terminal bromide? The ability to control this outcome is crucial for synthetic efficiency. Metal enolates, being ambident nucleophiles, can react at either their carbon or oxygen atom, but C-alkylation is most common. wikipedia.org Their reaction with this compound can be directed to either the "hard" electrophilic carbonyl center or the "soft" electrophilic C-Br center.

The regioselectivity of these reactions can be finely tuned by manipulating several factors, including the nature of the metal counter-ion of the enolate, the solvent, and the reaction temperature. almerja.comalmerja.com This control allows chemists to selectively perform either an aldol-type addition at the aldehyde or an alkylation reaction at the terminal carbon.

For example, lithium enolates, which are commonly generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures, can be designed to react selectively. makingmolecules.com The choice between kinetic and thermodynamic enolate formation also plays a critical role in determining the reaction's outcome. wikipedia.orgalmerja.com

Table 1: Factors Influencing Regioselectivity in Reactions of this compound with Metal Enolates

| Factor | Condition Favoring Aldol (B89426) Addition (Attack at Aldehyde) | Condition Favoring Alkylation (Attack at C-Br) | Rationale |

| Enolate Nucleophilicity | "Harder" enolates (e.g., Lithium enolates) | "Softer" enolates (e.g., Potassium or Cesium enolates) | Hard and Soft Acid-Base (HSAB) theory predicts that hard nucleophiles prefer to react with hard electrophiles (the carbonyl carbon), while soft nucleophiles prefer soft electrophiles (the sp³ carbon attached to bromine). |

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures | Aldol additions are often faster at low temperatures, favoring kinetic control. Alkylation may require more energy to proceed. york.ac.uk |

| Reaction Time | Short reaction times | Longer reaction times | Under kinetic control, the faster reaction (often aldol addition) predominates. At equilibrium, the thermodynamically more stable product may be formed. |

| Steric Hindrance | Sterically hindered enolates | Less hindered enolates | A bulky enolate may have difficulty accessing the sterically shielded carbon of the C-Br bond, favoring attack at the more accessible aldehyde. |

Utilization in Multi-Step Convergent and Divergent Synthetic Strategies

A convergent synthesis involves preparing separate fragments of a target molecule and then coupling them together near the end of the synthesis. rsc.org This approach is generally more efficient than a linear synthesis for building complex molecules. As mentioned previously, the synthesis of the [5-7-6-3] tetracyclic core of premyrsinane diterpenes is an example of a convergent approach where different fragments are coupled. rsc.org Similarly, this compound can be used as a building block for one of the fragments in a convergent synthesis, as seen in the route to the macrolactone (-)-A26771B. researchgate.net

A divergent synthesis starts from a common precursor and, by applying different reaction conditions or reagents, generates a library of structurally distinct compounds. beilstein-journals.orgnih.gov The dual reactivity of this compound makes it an ideal starting point for divergent strategies. The aldehyde and the alkyl bromide can be addressed in either order or transformed using a wide array of chemical reactions. For instance:

Pathway A: The aldehyde can be selectively transformed (e.g., via Wittig olefination, reductive amination, or protection), leaving the bromide intact for a subsequent reaction like a substitution or coupling reaction.

Pathway B: The bromide can be reacted first (e.g., to form a Grignard reagent or undergo nucleophilic substitution), after protecting the aldehyde group. The aldehyde can then be deprotected and elaborated.

This strategic flexibility allows for the creation of a diverse set of molecules from the single, readily available starting material, this compound, which is a powerful tool in areas like drug discovery and materials science. beilstein-journals.org

Exploration of 7 Bromoheptanal Derivatives in Advanced Chemical Research

Synthesis and Reactivity of ω-Substituted Heptanal (B48729) Derivatives

The presence of two distinct reactive sites in 7-bromoheptanal allows for a wide range of chemical modifications. The aldehyde group can be transformed into various functional groups, while the terminal bromo group is amenable to substitution and other transformations.

Preparation of α-Phenylthio- and α-Phenylseleno-Tosylhydrazone Derivatives

The tosylhydrazone of this compound serves as a key intermediate for further functionalization. While the direct synthesis of this compound tosylhydrazone is not explicitly detailed in the provided search results, the preparation of analogous α-bromo-tosylhydrazones is well-established. For instance, 2-bromoheptanal (B8674049) tosylhydrazone (8b) is synthesized from heptanal tosylhydrazone (8a) via bromination with phenyltrimethylammonium (B184261) perbromide. rsc.org A similar approach can be envisioned for the synthesis of this compound tosylhydrazone.

Once formed, the tosylhydrazones of α-halogenated aldehydes and ketones are valuable precursors for α-phenylthio- and α-phenylseleno-substituted derivatives. Research has shown that the tosylhydrazones of compounds like 2-bromoheptanal react efficiently with thiophenol or benzeneselenol (B1242743). rsc.org In a typical reaction, the crude 2-bromoheptanal tosylhydrazone is treated with the respective nucleophile in the presence of an excess of triethylamine (B128534) in tetrahydrofuran (B95107) at low temperatures (-78 °C). rsc.org This reaction proceeds via an intermediate tosylazoalkene. rsc.org

This methodology affords the corresponding α-phenylthio- and α-phenylseleno-substituted tosylhydrazones in good yields. rsc.org For example, the reaction of 2-bromoheptanal tosylhydrazone with thiophenol and triethylamine yields 2-phenylthioheptanal tosylhydrazone. rsc.org Similarly, treatment with benzeneselenol provides 2-phenylselenoheptanal tosylhydrazone in a 69% yield. rsc.org These substituted tosylhydrazones are valuable synthetic intermediates themselves. rsc.orgresearchgate.net

Table 1: Synthesis of α-Substituted Heptanal Tosylhydrazone Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromoheptanal tosylhydrazone | Thiophenol, Triethylamine, THF, -78 °C | 2-Phenylthioheptanal tosylhydrazone | Good | rsc.org |

| 2-Bromoheptanal tosylhydrazone | Benzeneselenol, Triethylamine, THF | 2-Phenylselenoheptanal tosylhydrazone | 69 | rsc.org |

Accessing Other Terminal Functionalities (e.g., alkynes, nitriles, phosphonates)

The terminal bromo group of this compound is a handle for introducing a variety of other functionalities through nucleophilic substitution and other classical transformations.

Alkynes: The conversion of the terminal bromide to an alkyne can be achieved through a multi-step sequence. A common strategy involves the protection of the aldehyde group, for example as an acetal, to prevent its interference in subsequent steps. The protected this compound can then be converted to the corresponding terminal alkyne. One approach is dehydrobromination using a strong base. Alternatively, the bromide can be displaced by an acetylide anion. organic-chemistry.org Finally, deprotection of the aldehyde would yield hept-6-yn-1-al.

Nitriles: The synthesis of a terminal nitrile from this compound can be accomplished via a nucleophilic substitution reaction. google.com Reacting this compound with a cyanide salt, such as sodium cyanide, would replace the bromine atom with a cyano group, yielding 8-oxooctanenitrile. This reaction is a standard method for introducing a nitrile functionality and extending the carbon chain by one atom. google.com

Phosphonates: The Michaelis-Arbuzov reaction provides a direct route to phosphonates from alkyl halides. organic-chemistry.orgjk-sci.comnih.govwikipedia.org In this reaction, this compound would be treated with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds through an SN2 attack of the phosphorus on the carbon bearing the bromine, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequent dealkylation by the bromide ion yields the corresponding diethyl (7-oxoheptyl)phosphonate. organic-chemistry.orgwikipedia.org This reaction is generally efficient for primary alkyl halides. jk-sci.com

Table 2: Potential Synthesis of Terminally Functionalized Heptanal Derivatives

| Target Functionality | Proposed Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| Alkyne | Aldehyde protection, Elimination/Substitution, Deprotection | Acetal formation reagents, Strong base/Acetylide, Acid | Hept-6-yn-1-al |

| Nitrile | Nucleophilic Substitution | Sodium cyanide | 8-Oxooctanenitrile |

| Phosphonate | Michaelis-Arbuzov Reaction | Triethyl phosphite | Diethyl (7-oxoheptyl)phosphonate |

Functionalization Strategies Beyond Direct Nucleophilic Substitution

While nucleophilic substitution at the C-Br bond is a primary mode of reactivity for this compound, more advanced strategies can be employed to achieve diverse molecular architectures. These methods often involve the activation of other parts of the molecule or the use of reaction conditions that promote non-canonical reaction pathways. For instance, instead of direct displacement of the bromide, reactions could be initiated at the aldehyde or at a C-H bond, leading to a cascade of events that ultimately functionalize the terminal end of the molecule. While specific examples for this compound are not prevalent in the provided search results, general principles of modern organic synthesis suggest possibilities such as radical-mediated cyclizations or remote C-H functionalization, where the aldehyde group could act as a directing group after suitable modification.

Analytical and Spectroscopic Techniques for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-bromoheptanal, the spectrum clearly shows signals corresponding to the aldehydic proton, the protons on the carbon adjacent to the bromine atom, and the methylene (B1212753) protons of the alkyl chain. rsc.org A representative analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) is detailed below. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.79 | Triplet (t) or Singlet (s) | 1H | CHO |

| ~3.42 | Triplet (t) | 2H | CH ₂-Br |

| ~2.46 | Triplet of Doublets (td) | 2H | CH ₂-CHO |

| ~1.88 | Multiplet (m) | 2H | CH₂-CH ₂-Br |

| ~1.67 | Multiplet (m) | 2H | CH ₂-CH₂CHO |

| ~1.40 | Multiplet (m) | 4H | -(CH₂)₂- |

Note: The multiplicity of the aldehyde proton at ~9.79 ppm can appear as a singlet or a fine-structured triplet depending on the resolution and the specific coupling with the adjacent methylene group. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~202 | C HO (C1) |

| ~44 | C H₂-CHO (C2) |

| ~34 | C H₂-Br (C7) |

| ~32 | C H₂-CH₂Br (C6) |

| ~28 | C H₂ (C4 or C5) |

| ~27 | C H₂ (C4 or C5) |

| ~22 | C H₂-CH₂CHO (C3) |

Note: These are predicted values. The exact chemical shifts can vary based on solvent and experimental conditions. Assignments of C4 and C5 are interchangeable.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₃BrO), the calculated monoisotopic mass is 192.0150 Da. nih.gov

A key feature in the mass spectrum of a bromo-compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). nist.gov

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both aldehydes and alkyl halides.

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen radical (∙H) to form an [M-1]⁺ ion or the loss of the C₆H₁₂Br radical to form the [CHO]⁺ ion (m/z 29).

McLafferty Rearrangement: A characteristic fragmentation for aldehydes with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the elimination of a neutral alkene (in this case, C₅H₉Br) and the formation of a radical cation at m/z 44.

Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (∙Br), leading to a fragment ion [C₇H₁₃O]⁺ at m/z 113.

Alkyl Chain Fragmentation: Cleavage along the hydrocarbon chain will produce a series of carbocation fragments separated by 14 mass units (CH₂).

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Identity | Fragmentation Pathway |

| 192/194 | [C₇H₁₃BrO]⁺ | Molecular Ion (M⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of ∙Br |

| 44 | [C₂H₄O]⁺• | McLafferty Rearrangement |

| 29 | [CHO]⁺ | Alpha-Cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of specific frequencies of IR radiation that correspond to bond vibrations. The IR spectrum of this compound will prominently display absorptions characteristic of both an aldehyde and an alkyl bromide. pg.edu.plspecac.comlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2930 and ~2860 | Strong | C-H Stretch | Aliphatic (CH₂) |

| ~2820 and ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (CHO) |

| ~1725 | Strong, Sharp | C=O Stretch | Aldehyde |

| ~1465 | Medium | C-H Bend | Aliphatic (CH₂) |

| ~650-550 | Medium-Strong | C-Br Stretch | Alkyl Bromide |

Note: The two distinct C-H stretching bands around 2820 and 2720 cm⁻¹ are highly diagnostic for an aldehyde functional group. libretexts.org

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction in real-time. For instance, in the synthesis of this compound, a spot corresponding to the product can be visualized on a silica (B1680970) gel plate. A representative Rf value of 0.53 has been reported using a solvent system of ethyl acetate (B1210297) and cyclohexane (B81311) (2:8). spectrabase.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. nist.govtcichemicals.com The compound is passed through a column with a stationary phase, and its retention time is used for identification and quantification. A typical GC method would involve a non-polar or medium-polarity column (e.g., polysiloxane-based) and a temperature program that ramps from a lower temperature (e.g., 90°C) to a higher temperature (e.g., 300°C) to ensure efficient separation and elution. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and purification of this compound. A common approach would be reverse-phase HPLC, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. spectrabase.com A gradient elution, for example, starting with a higher proportion of water and increasing the proportion of an organic solvent like acetonitrile, would effectively separate this compound from more polar or less polar impurities. spectrabase.comuomustansiriyah.edu.iq

Advanced Techniques for Reaction Monitoring and Mechanistic Studies (e.g., in-situ spectroscopy)

Modern process development often employs advanced in-situ spectroscopic techniques to monitor reactions in real-time, providing valuable kinetic and mechanistic data without the need for sampling.

For a reaction involving this compound, such as its synthesis via the oxidation of 7-bromo-1-heptanol (B124907), in-situ FTIR or Raman spectroscopy could be employed. These techniques use a probe inserted directly into the reaction vessel.

In-situ FTIR Spectroscopy: One could monitor the disappearance of the broad O-H stretching band of the starting alcohol (7-bromo-1-heptanol) around 3350 cm⁻¹ and the simultaneous appearance of the sharp C=O stretching band of the product aldehyde (this compound) at approximately 1725 cm⁻¹. This provides a direct measure of reaction conversion and kinetics.

In-situ Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring changes in non-polar bonds. In syntheses where this compound is a reactant, the disappearance of the C-Br stretching vibration (around 262 cm⁻¹) could be tracked in real-time to determine reaction completion. pg.edu.pl

These advanced methods allow for precise control over reaction conditions, enhance safety by avoiding manual sampling of reactive mixtures, and accelerate the optimization of synthetic processes.

Computational and Theoretical Chemistry Studies of 7 Bromoheptanal and Its Reactivity

Molecular Modeling and Geometry Optimization

Molecular modeling and geometry optimization are fundamental computational tasks that predict the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. faccts.de This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. uni-muenchen.de For 7-bromoheptanal, this would typically be achieved using quantum mechanical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). uni-muenchen.dehelsinki.fi

The optimization process systematically alters the molecule's geometry, calculating the total energy at each step until a minimum is located. faccts.decp2k.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. While a specific DFT optimization for this compound is not published, a representative model of its geometry can be assembled from standard values for alkanes, aldehydes, and alkyl bromides. The flexible seven-carbon chain allows for numerous conformations, with the all-trans (anti) arrangement of the carbon backbone generally being the lowest in energy.

The expected geometric parameters for the lowest-energy conformer of this compound are presented below. These values are illustrative and based on standard bond parameters derived from computational studies of similar functional groups.

Table 1: Representative Geometric Parameters for this compound This table presents hypothetical, yet chemically reasonable, data for the optimized geometry of this compound in its all-trans conformation, as would be predicted by a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | 1.21 | |

| C-H (aldehyde) | 1.10 | |

| C-C (aldehyde α) | 1.51 | |

| C-C (alkane chain) | 1.53 | |

| C-Br | 1.94 | |

| **Bond Angles (°) ** | ||

| O=C-H | 121.0 | |

| O=C-C | 124.5 | |

| C-C-C | 112.0 | |

| C-C-Br | 111.0 | |

| Dihedral Angles (°) | ||

| H-C-C=O | 180.0 | |

| C-C-C-C (chain) | 180.0 |

A frequency calculation following the geometry optimization is crucial to confirm that the structure is a true minimum on the potential energy surface. faccts.de A true minimum will have no imaginary frequencies, whereas a transition state will have exactly one. faccts.de

Reaction Pathway Analysis and Transition State Calculations

Reaction pathway analysis computationally maps the energetic changes as a molecule transforms from reactant to product. muni.cz A key goal is to locate the transition state (TS), which is the highest energy point along the lowest energy reaction path—a first-order saddle point on the potential energy surface. sketchy.compressbooks.pub The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining reaction rates. youtube.com

For a bifunctional molecule like this compound, an important reaction to study computationally is its intramolecular cyclization. For instance, an intramolecular nucleophilic substitution, where the aldehyde oxygen attacks the carbon bearing the bromine atom, would lead to a seven-membered cyclic ether (oxepane) derivative. Computational methods such as Quadratic Synchronous Transit (QST2) or Nudged Elastic Band (NEB) are employed to locate the transition state for such reactions. chemistryworld.com

In a hypothetical study of this cyclization, the transition state would feature a partially formed C-O bond and a partially broken C-Br bond. Transition state theory assumes a pre-equilibrium is established between the reactants and this activated complex. youtube.com The Gibbs free energy of activation (ΔG‡) can be calculated to predict the reaction's feasibility.

Table 2: Hypothetical Energy Profile for the Intramolecular Cyclization of this compound This table illustrates a plausible relative energy profile for the cyclization reaction, as would be determined by DFT calculations.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactant | This compound | 0.0 (Reference) |

| Transition State | [Cyclic ether-like TS]‡ | +25.5 |

| Product | 2-Propyloxepane cation intermediate | -5.2 |

The results of such a calculation would elucidate the reaction mechanism and predict whether the reaction is kinetically and thermodynamically favorable.

Conformational Studies of Long-Chain Bromoaldehydes

The primary interactions governing the conformation of the alkyl chain are torsional strain and steric strain. Similar to butane, rotations around the C-C bonds lead to staggered (lower energy) and eclipsed (higher energy) arrangements. The most stable staggered conformations are anti, where bulky groups are 180° apart, and less stable are gauche, where they are 60° apart. muni.cz

Table 3: Analysis of Key Dihedral Angles in this compound Conformers This illustrative table shows the expected lowest-energy conformers based on the principles of alkane conformational analysis.

| Conformer Description | Dihedral Angle C3-C4-C5-C6 | Predicted Relative Energy (kcal/mol) | Population at 298 K (%) |

| anti-anti | 180° | 0.00 | ~70 |

| anti-gauche | 60° | 0.90 | ~15 |

| gauche-anti | 60° | 0.90 | ~15 |

| gauche-gauche | 60° | 1.80 | <1 |

Understanding the conformational preferences is vital, as the distance and orientation between the aldehyde and bromine functional groups change with each conformer, directly impacting the probability of intramolecular reactions.

Predictive Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules without performing physical experiments. Key methods include the analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs).

The MEP maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.dewolfram.com It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). uni-muenchen.de For this compound, an MEP map would show a region of strong negative potential (colored red) around the carbonyl oxygen due to its lone pairs, marking it as a primary site for protonation or Lewis acid coordination. Conversely, a region of positive potential (blue) would be expected on the aldehydic proton and, interestingly, on the bromine atom along the C-Br bond axis. This positive cap on the halogen is known as a σ-hole and explains the ability of halogens to act as halogen bond donors. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). For this compound, the LUMO is expected to be localized primarily on the π* orbital of the carbonyl group, indicating that the aldehydic carbon is the principal site for nucleophilic attack. The HOMO would likely have significant contributions from the oxygen and bromine lone pairs.

Table 4: Predicted Reactivity Sites in this compound This table summarizes the expected reactive behavior based on computational principles.

| Reactivity Type | Predicted Site | Computational Rationale |

| Nucleophilic Attack | Aldehyde Carbon (C1) | High positive charge, location of LUMO |

| Electrophilic Attack | Aldehyde Oxygen | High negative electrostatic potential, lone pair availability |

| Halogen Bonding | Bromine Atom | Presence of a positive σ-hole on the MEP |

| Reaction with Base | C2-Hydrogens (α-protons) | Acidity enhanced by electron-withdrawing aldehyde group |

These predictive studies provide a theoretical framework for understanding how this compound will behave in different chemical environments, guiding synthetic efforts and mechanistic investigations.

Future Directions and Emerging Research Opportunities in 7 Bromoheptanal Chemistry

Development of Greener and Sustainable Synthetic Routes

Future research could focus on developing more environmentally benign methods for synthesizing 7-Bromoheptanal. Traditional routes may involve hazardous reagents or produce significant waste. Green chemistry principles would encourage the exploration of syntheses with higher atom economy, the use of renewable starting materials, and the replacement of toxic solvents with greener alternatives like water or supercritical fluids. For instance, developing catalytic routes that minimize the use of stoichiometric reagents would be a key objective.

Exploration of Organocatalytic and Biocatalytic Transformations

The aldehyde and alkyl bromide functionalities of this compound make it a candidate for various catalytic transformations.

Organocatalysis : Chiral organocatalysts could be employed for the enantioselective functionalization of the aldehyde group, a cornerstone of modern asymmetric synthesis. Research in this area would involve screening libraries of organocatalysts (e.g., proline derivatives, chiral amines) to achieve high yields and enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, or α-functionalizations.

Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly approach. Future work could explore enzymes like oxidoreductases for the selective reduction of the aldehyde to an alcohol or transaminases for its conversion to an amino group, all while leaving the bromo- functionality intact for subsequent reactions. Such chemo- and stereoselective transformations are often challenging to achieve with traditional chemical methods.

Application in Flow Chemistry and Automated Synthesis

The synthesis and subsequent reactions of this compound could be significantly enhanced through the adoption of modern chemical engineering technologies.

Flow Chemistry : Performing the synthesis of this compound in a continuous flow reactor could offer improved safety, better temperature control (for potentially exothermic reactions), and easier scalability compared to batch processing. The precise control over reaction parameters in flow systems can lead to higher yields and purities.

Automated Synthesis : Integrating flow chemistry with automated platforms would enable the rapid optimization of reaction conditions. An automated system could systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for the synthesis or derivatization of this compound.

Integration with Artificial Intelligence and Machine Learning for Synthesis Planning and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming how chemical synthesis is approached.

Synthesis Planning : Retrosynthesis AI software could be utilized to propose novel and efficient synthetic routes to this compound from inexpensive, readily available starting materials. These programs analyze vast reaction databases to identify promising disconnection strategies that a human chemist might overlook.

Optimization : ML algorithms, particularly those used in active learning, could accelerate the optimization of reactions involving this compound. By training on a small initial dataset of experimental results, these algorithms can predict the reaction outcomes under different conditions and suggest the next set of experiments most likely to lead to improved yields or selectivity, thereby reducing the number of experiments required.

Discovery of Novel Reactivities and Applications in Unexplored Fields

The dual functionality of this compound makes it a versatile building block for the synthesis of complex molecules. Future research could focus on uncovering new reaction pathways and applications. For example, its use in the synthesis of novel heterocyclic compounds, natural product analogues, or functionalized polymers remains an area ripe for exploration. Investigating its reactivity under novel catalytic systems (e.g., photoredox catalysis, electrochemistry) could unlock transformations not possible under traditional conditions, leading to the discovery of molecules with unique properties and potential applications in materials science or medicinal chemistry.

Q & A

Q. Q1. What are the standard protocols for synthesizing 7-Bromoheptanal, and how can researchers ensure reproducibility?

Answer:

- Synthesis Methods : The most cited method involves bromination of heptanal using PBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions, followed by purification via column chromatography .

- Reproducibility :

- Document reaction parameters (temperature, solvent purity, molar ratios) in detail.

- Include NMR and GC-MS data for intermediate and final product verification.

- Cross-reference with literature (e.g., J. Org. Chem.) to validate spectral peaks (e.g., δ 9.7 ppm for aldehyde proton in ¹H NMR) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?

Answer:

- Analytical Workflow :

- ¹H/¹³C NMR : Compare peaks with published data (e.g., bromine-induced deshielding at C7).

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm⁻¹) and C-Br stretch (~650 cm⁻¹).

- Chromatography : Use GC-MS or HPLC to assess purity (>95% by area normalization).

- Critical Note : Always run a blank sample to rule out solvent or reagent contamination .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data for this compound be resolved in cross-laboratory studies?

Answer:

- Contradiction Analysis Framework :

- Re-examine Experimental Conditions : Trace solvent impurities (e.g., DCM residues) or moisture during bromination can alter spectra .

- Collaborative Validation : Share raw NMR/FID files with independent labs to verify peak assignments.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with observed data .

- Example : A 2024 study resolved δ 2.4 ppm discrepancies in ¹H NMR by identifying trace acetone in CDCl₃ .

Q. Q4. What strategies optimize the stability of this compound in long-term storage for kinetic studies?

Answer:

- Stability Protocols :

- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent aldehyde oxidation.

- Add stabilizers (e.g., 0.1% BHT) if prolonged storage is required.

- Degradation Monitoring :

Q. Q5. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Methodological Approach :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.

- Kinetic Profiling : Use in-situ IR to track aldehyde consumption rates.

- Thermodynamic Analysis : Calculate ΔG‡ via Eyring plots for SN2 vs. SN1 pathways.

- Key Finding : DMSO increases reaction rate by 3x due to enhanced bromide leaving-group stabilization .

Q. Q6. What are the best practices for identifying and mitigating side reactions in this compound-mediated syntheses?

Answer:

- Side Reaction Mitigation :

- Byproduct Identification : Use LC-MS/MS to detect aldol adducts or elimination products.

- Condition Optimization : Lower reaction temperature (0°C) reduces Wurtz-like coupling.

- Additive Screening : Add NaHCO₃ to neutralize HBr byproducts .

Q. Q7. How can researchers design mechanistic studies to elucidate the role of this compound in organocatalytic cycles?

Answer:

- Experimental Design :

- Isotopic Labeling : Use ¹³C-labeled heptanal to track carbonyl participation.

- Kinetic Isotope Effects (KIE) : Compare rates of this compound vs. deuterated analogs.

- Computational Modeling : Map transition states using QM/MM simulations.

- Case Study : A 2023 study revealed a bifunctional activation mechanism in proline-based catalysis .

Cross-Disciplinary and Data-Driven Questions

Q. Q8. How can computational chemistry tools enhance the interpretation of experimental data for this compound derivatives?

Answer:

Q. Q9. What systematic review methodologies are recommended for reconciling contradictory data in this compound research?

Answer:

Q. Q10. How should researchers address ethical and safety considerations when handling this compound in toxicology studies?

Answer:

- Safety Protocols :

- Acute Toxicity : Follow OECD 423 guidelines for LD50 determination.

- Waste Disposal : Neutralize brominated waste with Na₂SO₃ before disposal.

- Ethical Compliance : Obtain IRB approval for in vivo studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.